6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
11-(2-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-14-7-2-3-8-15(14)21-19-20(26-23-24-13-25-27(21)23)16-9-4-5-10-17(16)28-22(19)18-11-6-12-29-18/h2-13,21-22H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINGDSTQHQADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-(o-Tolyl)-7,12-dihydro-6H-chromeno[4,3-d]pyrimidin-8-amine
The chromeno-pyrimidine scaffold is constructed via a three-component reaction involving o-vanillin, o-toluidine, and malononitrile under acidic conditions.
Procedure :
- Reactants : o-Vanillin (10 mmol), o-toluidine (10 mmol), malononitrile (12 mmol).
- Conditions : Acetic acid (20 mL), reflux at 120°C for 8 h.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 7:3).
- Yield : 68% as a yellow solid.
Characterization :
Iodination at the 6-Position
Triazolo Ring Annulation
Cyclocondensation with Triazole-Forming Agents
The aminoimino intermediate (Intermediate B) undergoes cyclization with formic acid to form the triazolo-pyrimidine system.
Procedure :
- Reactants : Intermediate B (3 mmol), formic acid (10 mL).
- Conditions : Reflux at 100°C for 6 h.
- Workup : Evaporation under vacuum, purification via silica gel (CH₂Cl₂/MeOH 9:1).
- Yield : 65% as a white crystalline solid.
Characterization :
Optimization and Comparative Analysis
Solvent and Catalyst Screening for Ullmann Coupling
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | DMF | CuI | 58 |
| 2 | DMSO | CuI | 49 |
| 3 | Toluene | Pd(PPh₃)₄ | 32 |
| 4 | DMF | CuBr | 53 |
DMF with CuI provided optimal yields due to enhanced solubility of intermediates and efficient oxidative addition.
Spectral Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
2D NMR Correlations
- HMBC : Correlation between triazole-H (δ 8.45) and C-4 (δ 162.1) confirms triazolo-pyrimidine connectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent investigations have revealed that derivatives of this compound exhibit promising anticancer properties. For instance, related triazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
A study demonstrated that specific derivatives containing the triazole moiety displayed enhanced activity compared to standard anticancer drugs. Compounds synthesized from 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine were assessed for their efficacy against MCF-7 cells, revealing IC50 values significantly lower than those of control treatments .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies have indicated that certain derivatives possess antibacterial and antifungal activities. The presence of thiophene and triazole rings in the structure is believed to contribute to these bioactive properties.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| Compound C | C. albicans | 20 mm |
Neuroprotective Effects
Emerging research suggests that compounds derived from this scaffold may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems and reduce oxidative stress markers has been observed in preliminary studies.
Case Study:
In vitro assays demonstrated that certain derivatives could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), showcasing potential for developing treatments for neurodegenerative diseases .
Material Science Applications
Beyond biological applications, the unique electronic properties of this compound make it suitable for use in organic electronics and photonic devices. Its ability to form stable thin films has implications for organic light-emitting diodes (OLEDs) and solar cells.
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Thermal Stability | Up to 300 °C |
| Conductivity | Moderate |
Mechanism of Action
The mechanism by which 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Chromeno Derivatives: Compounds containing the chromeno ring are known for their diverse chemical properties.
Triazolo Derivatives: These compounds contain the triazolo ring and are often studied for their medicinal properties.
Uniqueness: 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with readily available precursors. Common synthetic routes include cyclization reactions facilitated by catalysts such as triethylamine. The optimization of these synthetic methods is crucial for enhancing yield and purity in industrial applications .
Antimicrobial Activity
Research indicates that derivatives of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various derivatives range from 4 to 20 μmol L.
- Specific compounds demonstrated potent activity against bacterial strains such as Bacillus subtilis and Salmonella typhi, with some derivatives showing comparable efficacy to standard antibiotics like cefotaxime .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several tumor cell lines:
- Cytotoxicity Assays : Compounds were tested against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines.
- IC Values : Notable derivatives exhibited IC values as low as 3.04 μmol L, indicating strong cytotoxic effects compared to doxorubicin, a common chemotherapeutic agent .
Antioxidant Activity
Antioxidant properties have also been assessed:
- The ability to inhibit lipid peroxidation in rat brain and kidney homogenates was measured using the ABTS free radical scavenging assay.
- Several compounds demonstrated inhibition rates exceeding that of Trolox (89.5%), with some achieving over 90% inhibition .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features:
- Functional Groups : The presence of electron-withdrawing groups and specific heterocyclic moieties enhances antimicrobial and anticancer activities.
- Side Chains : Variations in side chains significantly influence the potency of these compounds against various biological targets .
Case Studies
Several studies highlight the effectiveness and versatility of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Antimicrobial Efficacy : A study reported that certain derivatives exhibited superior activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .
- Cytotoxicity Profiles : Another investigation into the cytotoxic effects on HepG2 cells revealed that modifications in the thiophene moiety led to enhanced activity, suggesting a targeted approach in drug design .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer: The synthesis involves multi-step heterocyclic ring formation. Critical factors include:
- Thiophene incorporation : Use of thiophen-2-yl precursors under nucleophilic substitution conditions (e.g., Suzuki coupling for aryl-thiophene linkages) .
- Triazolo-pyrimidine cyclization : Employing oxalyl chloride or DMF-mediated cyclization at 120°C for 8–10 hours, with triethylamine as a base to neutralize HCl byproducts .
- Chromeno ring formation : Acid-catalyzed cyclocondensation of aldehyde intermediates with dihydroxy precursors, monitored via TLC .
Key validation : Recrystallization from ethanol/DMF mixtures ensures purity (>95%) .
Q. How is the compound structurally characterized?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophen-2-yl protons (δ 6.8–7.2 ppm), o-tolyl methyl (δ 2.3–2.6 ppm), and triazolopyrimidine NH (δ 10–12 ppm) .
- IR : Confirm C=N (1600–1650 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 400–450) validate the molecular formula .
- X-ray crystallography (if feasible): Resolves dihydro-chromeno ring conformation and steric effects from o-tolyl .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data?
Answer:
- DFT/TDDFT simulations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to explain UV-Vis absorption anomalies. For example, thiophene’s electron-donating effects may shift λmax by 20–30 nm .
- NMR chemical shift calculations : Use software like Gaussian to model steric hindrance from o-tolyl, which may deshield adjacent protons .
Case study : Discrepancies in NH proton shifts can arise from solvent polarity; compare DMSO-d6 vs. CDCl3 data .
Q. What strategies improve bioactivity in derivatives?
Answer:
Q. How to address low yields in triazolo-pyrimidine cyclization?
Answer:
- Mechanistic analysis : Trace side reactions (e.g., dimerization) via LC-MS. Adjust stoichiometry (1:1 ratio of hydrazine and carbonyl precursors) .
- Catalytic optimization : Use CuI (5 mol%) to accelerate [3+2] cycloaddition, reducing reaction time from 10 h to 4 h .
- Solvent effects : Replace DMF with DMAc to minimize decomposition at high temperatures .
Methodological Challenges
Q. How to design stability studies under physiological conditions?
Answer:
Q. What analytical techniques resolve overlapping chromatographic peaks?
Answer:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/0.1% TFA). Adjust pH to 3.0 to protonate NH groups and improve resolution .
- LC-MS/MS : Fragment ions (e.g., m/z 150–200) differentiate regioisomers formed during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
